7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
Overview
Description
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetic acid with 3,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized to produce the chromen-2-one core.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
- 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
- 7-(2-hydroxyethoxy)-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activities and applications. The unique combination of dichlorophenyl and dimethoxyphenyl groups in 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2O6/c1-30-22-8-5-14(11-24(22)31-2)18-9-16-3-6-17(12-23(16)33-25(18)29)32-13-21(28)15-4-7-19(26)20(27)10-15/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHQUZNCLSSPLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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